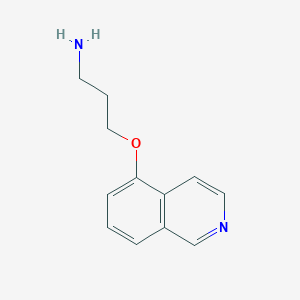
1-Propanamine, 3-(5-isoquinolinyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Propanamine, 3-(5-isoquinolinyloxy)- can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of haloalkanes with amines. For example, the halogenoalkane is heated with a concentrated solution of ammonia in ethanol. The reaction is carried out in a sealed tube to prevent the escape of ammonia gas . Another method involves the alkylation of ammonia with alkyl halides, which leads to the formation of primary amines . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Propanamine, 3-(5-isoquinolinyloxy)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate.
Aplicaciones Científicas De Investigación
1-Propanamine, 3-(5-isoquinolinyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Medicine: This compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Propanamine, 3-(5-isoquinolinyloxy)- involves its interaction with specific molecular targets and pathways. For instance, it may act on cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha, influencing cellular signaling pathways . These interactions can modulate various biological processes, leading to its observed effects.
Comparación Con Compuestos Similares
1-Propanamine, 3-(5-isoquinolinyloxy)- can be compared with other similar compounds, such as:
1-Propanamine, 3-methoxy-: This compound has a methoxy group instead of the isoquinolinyloxy group, leading to different chemical properties and applications.
3-(3-Methoxyphenyl)-1-propanamine: This compound has a methoxyphenyl group, which also results in distinct chemical behavior and uses. The uniqueness of 1-Propanamine, 3-(5-isoquinolinyloxy)- lies in its isoquinolinyloxy moiety, which imparts specific chemical and biological properties that are not observed in its analogs.
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
3-isoquinolin-5-yloxypropan-1-amine |
InChI |
InChI=1S/C12H14N2O/c13-6-2-8-15-12-4-1-3-10-9-14-7-5-11(10)12/h1,3-5,7,9H,2,6,8,13H2 |
Clave InChI |
VQHHIIQFWGMVGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2)C(=C1)OCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



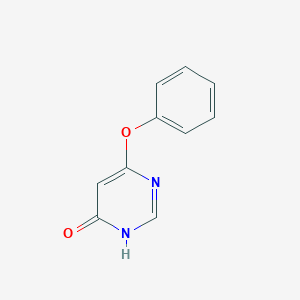


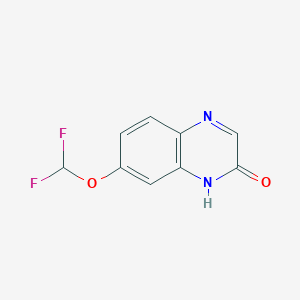
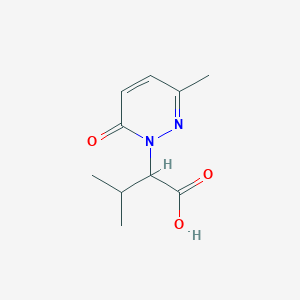
![7-Hydrazinyl[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13111044.png)
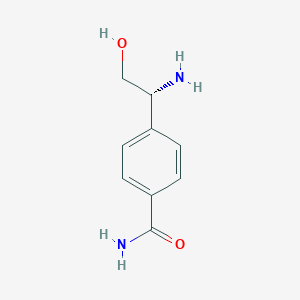


![6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate](/img/structure/B13111075.png)
![tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13111091.png)


